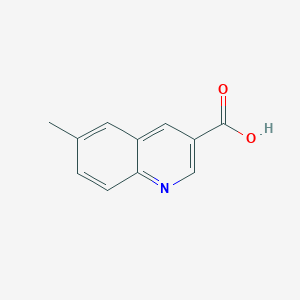

6-Methylquinoline-3-carboxylic acid

CAS No.: 254883-95-9

Cat. No.: VC3857316

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 254883-95-9 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 6-methylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | XILGKXKKWQIQNQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC(=CN=C2C=C1)C(=O)O |

| Canonical SMILES | CC1=CC2=CC(=CN=C2C=C1)C(=O)O |

Introduction

6-Methylquinoline-3-carboxylic acid is a quinoline derivative with significant applications in various fields, including pharmaceutical development, proteomics research, and material science. Its molecular formula is C11H9NO2, and it has a molecular weight of 187.19 g/mol . This compound is utilized as a building block in heterocyclic chemistry, contributing to the synthesis of complex molecules with diverse biological activities.

Proteomics Research

In proteomics, this compound is used due to its structural properties that make it suitable for studying protein interactions and modifications .

Material Science

While not extensively documented for 6-methylquinoline-3-carboxylic acid specifically, quinoline derivatives are known to enhance the performance and durability of polymers and coatings in various applications .

Research Findings

Research on quinoline derivatives, including 6-methylquinoline-3-carboxylic acid, highlights their potential in medicinal chemistry. Studies on similar compounds have shown antibacterial and antioxidant activities, which are crucial for developing new therapeutic agents against multidrug-resistant infections .

Comparison with Related Compounds

-

4-Hydroxy-6-methylquinoline-3-carboxylic acid: This compound is more extensively studied for its applications in pharmaceutical development, analytical chemistry, and biochemistry research. It serves as a precursor for antibacterial agents and is used in detecting metal ions .

-

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid: This derivative has a chloro substituent, which can alter its chemical and biological properties. It is less documented compared to the hydroxylated analog but shares similar structural features .

Safety and Handling

While specific safety data for 6-methylquinoline-3-carboxylic acid is limited, handling quinoline derivatives generally requires caution due to potential skin and eye irritation. It is recommended to follow standard laboratory safety protocols when handling this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume